molecular formula C6H4ClN3O B3024609 7-Chloroimidazo[1,2-c]pyrimidin-5-ol CAS No. 56817-09-5

7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Cat. No.: B3024609
CAS No.: 56817-09-5
M. Wt: 169.57 g/mol
InChI Key: MORDDYJPVSRHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroimidazo[1,2-c]pyrimidin-5-ol (CAS: 56817-09-5) is a heterocyclic compound featuring a fused imidazole-pyrimidine scaffold. Its structure includes a chlorine substituent at position 7 and a hydroxyl group at position 5 (Figure 1). This compound is synthesized via cyclization of 4-amino-6-chloro-2-pyrimidinol with bromoacetaldehyde diethyl acetal under reflux conditions, yielding an 86% isolated product . The chloro group at position 7 plays a critical role in directing regioselectivity during glycosylation reactions, as demonstrated by its use in synthesizing ribofuranosyl derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-c]pyrimidine core. The final step involves chlorination to introduce the chlorine atom at the 7-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic substitution, enabling functionalization of the heterocyclic core.

Key Reactions:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with boronic acids introduces aryl/heteroaryl groups. For example, reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole yields 7-(1-((2-(trimethylsilyl)ethoxymethyl)-1H-pyrazol-4-yl)imidazo[1,2-c]pyrimidin-5(6H)-one under reflux with K₃PO₄ and Pd₂(dba)₃ in iPrOH/H₂O .

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd₂(dba)₃, K₃PO₄, iPrOH/H₂O, 24h refluxAryl-substituted derivative55–70%

Cyclization Reactions

The compound participates in cycloaddition and annulation reactions to form extended polyheterocycles.

Example:

  • Intramolecular Cyclization : Under basic conditions (e.g., K₂CO₃ in DMF), the hydroxyl group at position 5 facilitates ring expansion, forming fused tricyclic systems.

Oxidation and Reduction

The hydroxyl and chloro groups enable redox transformations:

Oxidation:

  • Hydroxyl to Ketone : Treatment with Dess-Martin periodinane oxidizes the hydroxyl group to a ketone, forming 7-chloroimidazo[1,2-c]pyrimidin-5-one.

Reduction:

  • Chlorine to Hydrogen : Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, yielding imidazo[1,2-c]pyrimidin-5-ol.

Reaction TypeReagents/ConditionsProductSelectivityReference
OxidationDess-Martin periodinane, CH₂Cl₂, RT7-Chloroimidazo[1,2-c]pyrimidin-5-one>90%
ReductionH₂ (1 atm), 10% Pd/C, EtOHImidazo[1,2-c]pyrimidin-5-ol85%

Hydroxyl Group Reactions:

  • Etherification : Alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH converts the hydroxyl group to an ether.

  • Esterification : Reaction with acetyl chloride forms the corresponding acetate ester.

Stability and Reactivity Trends

  • pH Sensitivity : The compound decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Stable up to 150°C; decomposition occurs above 200°C .

Comparative Reactivity with Analogues

CompoundSubstituentReactivity with NaOMeReference
This compoundCl, OHRapid substitution (t₁/₂ = 30 min)
7-Bromoimidazo[1,2-c]pyrimidin-5-olBr, OHSlower substitution (t₁/₂ = 2h)
5-Methylimidazo[1,2-c]pyrimidin-4(5H)-oneCH₃, ONo substitution observed

Scientific Research Applications

Medicinal Chemistry Applications

Lead Compound in Drug Development
7-Chloroimidazo[1,2-c]pyrimidin-5-ol serves as a lead compound for developing new drugs targeting various diseases, particularly in oncology. Its derivatives have been synthesized to inhibit ATR (Ataxia Telangiectasia and Rad3-related protein) kinase, which is crucial in cancer cell proliferation and survival.

Compound Target Activity Reference
ABI DerivativesATR KinaseInhibition
JAK Kinase InhibitorsAutoimmune DiseasesTherapeutic Potential

Biological Activity
The compound exhibits notable biological activities, including:

  • Anticancer Activity : Demonstrated antiproliferative effects against various cancer cell lines (e.g., MCF-7 and HCT-116) with IC₅₀ values ranging from 45 to 97 nM.
  • Enzyme Inhibition : Acts as an inhibitor for enzymes like CYP1A2, influencing drug metabolism and detoxification processes.

Material Science Applications

This compound is utilized in the synthesis of advanced materials due to its optoelectronic properties. It has potential applications in:

  • Optoelectronic Devices : Used in the development of sensors and emitters for imaging technologies.
  • Polymer Chemistry : Serves as a building block for creating novel polymeric materials with enhanced properties.

Organic Chemistry Applications

The compound is a valuable starting material in organic synthesis:

  • Synthesis of Azabenzimidazoles : It is involved in the preparation of azabenzimidazole derivatives that exhibit significant biological activities.
Reaction Type Yield (%) Methodology
Phosphorylation53%Column Chromatography

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound derivatives significantly inhibit the growth of cancer cell lines by interfering with critical signaling pathways involved in cell proliferation. For example, one study reported substantial cytotoxicity against breast cancer cells (MCF-7), demonstrating its potential as a therapeutic agent.

Case Study 2: JAK Kinase Inhibition

Research has highlighted the efficacy of this compound as a JAK kinase inhibitor. The compound's ability to modulate immune responses makes it a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriasis. The mechanism involves inhibiting JAK kinases that are integral to cytokine signaling pathways.

Mechanism of Action

The mechanism of action of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₄ClN₃O
  • Molecular Weight : 169.57 g/mol
  • Tautomerism: Exists in equilibrium between the enol (5-ol) and keto (5-one) forms, with the latter often reported in synthetic intermediates .

Comparison with Structurally Similar Compounds

Substituted Imidazo[1,2-c]pyrimidines

7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one

  • Structure : Chlorine at position 7, keto group at position 4.
  • Synthesis : Catalytic dehalogenation of 2,7-dichloro derivatives yields this compound, which is pivotal in nucleoside analog synthesis .
  • Key Difference : The keto form enhances electrophilicity at position 5, making it reactive in glycosylation compared to the hydroxyl form .

8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine

  • Structure : Bromine at position 8, methyl at position 6.
  • Molecular Weight : 246.49 g/mol .

5-Chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine

  • Structure : Trifluoromethyl group at position 7.
  • Properties : The electron-withdrawing CF₃ group increases metabolic stability and lipophilicity, making it valuable in medicinal chemistry .

Table 1 : Substituent Effects on Imidazo[1,2-c]pyrimidines

Compound Substituents Molecular Weight (g/mol) Key Reactivity/Application
7-Chloroimidazo[1,2-c]pyrimidin-5-ol 7-Cl, 5-OH 169.57 Glycosylation intermediates
8-Bromo-5-chloro-7-methyl 8-Br, 7-CH₃ 246.49 Cross-coupling reactions
5-Chloro-7-CF₃ 7-CF₃ 221.57 Drug discovery

Imidazo[1,2-a]pyrimidines

6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one

  • Structure : Fused imidazo[1,2-a]pyrimidine with dihydro substitution.
  • Crystal Data : Exhibits intramolecular hydrogen bonding (C–H⋯O/N), stabilizing a planar conformation .
  • Key Difference : The [1,2-a] fusion alters electronic distribution, reducing electrophilicity compared to [1,2-c] analogs.

7-Chloroimidazo[1,2-a]pyrimidin-5-amine

  • Structure: Amino group at position 5.
  • Properties : Higher solubility in polar solvents due to the amine group, contrasting with the hydroxyl group’s tautomerism in the target compound .

Triazolo[1,5-a]pyrimidines

7-Chloro-5-phenethyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

  • Structure : Triazole-pyrimidine hybrid with a phenethyl group.
  • Applications : Used in kinase inhibition studies, highlighting the impact of heterocycle variation on bioactivity .

Table 2 : Heterocyclic System Comparison

Compound Type Core Structure Bioactivity/Use Case
Imidazo[1,2-c]pyrimidin-5-ol Fused imidazole-pyrimidine Nucleoside synthesis
Triazolo[1,5-a]pyrimidine Triazole-pyrimidine Kinase inhibition

Biological Activity

7-Chloroimidazo[1,2-c]pyrimidin-5-ol is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C6H4ClN3O
  • Appearance : Pale-yellow to yellow-brown solid
  • Solubility : Soluble in organic solvents, demonstrating favorable properties for biological assays.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving reactions with phosphoryl chloride or other halogenating agents. The following table summarizes a common synthetic route:

StepReagents/ConditionsYield
1Heating with phosphoryl chloride at 120°C~53%
2Purification via column chromatographyHigh purity

Biological Activity

This compound exhibits a range of biological activities:

  • Kinase Inhibition : It has been identified as an inhibitor of spleen tyrosine kinase (Syk), which plays a crucial role in various signaling pathways related to immune responses and cancer progression. The mechanism involves ATP-competitive inhibition, preventing phosphorylation activity critical for cellular signaling.
  • Anti-Cancer Properties : Studies indicate that this compound can inhibit key signaling pathways involved in cell proliferation and survival, leading to antiproliferative effects in cancer cells. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Antifungal Activity : Preliminary studies suggest potential antifungal properties, although more research is needed to elucidate the specific mechanisms involved.

The primary mechanism of action for this compound is through its interaction with specific kinases. By binding to the ATP-binding site of Syk, it inhibits downstream signaling pathways that are vital for cell survival and proliferation. This inhibition can lead to:

  • Altered Gene Expression : The compound may influence gene expression patterns by modulating kinase activity.
  • Impact on Cellular Signaling : It disrupts various signaling cascades associated with cancer and inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • In Vitro Studies :
    • A study demonstrated that treatment with this compound resulted in significant reductions in cell viability in cancer cell lines (IC50 values ranging from 10 to 30 µM) due to apoptosis induction .
  • Animal Models :
    • In vivo studies using murine models have shown that this compound can significantly reduce tumor size when administered at specific dosages over a defined period .
  • Comparative Analysis :
    • When compared to other similar compounds (e.g., BAY 61-3606), this compound exhibited superior selectivity and potency against Syk kinase, making it a promising candidate for further development as an anti-cancer agent .

Q & A

Q. Basic: What are the optimized synthetic routes for 7-chloroimidazo[1,2-c]pyrimidin-5-ol, and how is its structure confirmed?

Answer:
The synthesis typically involves cyclization of 4-amino-6-chloro-2-pyrimidinol (prepared from 2-methylthio-4-amino-6-pyrimidinol via chlorination with POCl₃) with bromoacetaldehyde diethyl acetal in refluxing aqueous media, yielding 7-chloroimidazo[1,2-c]pyrimidin-5-one in 86% yield . Structural confirmation relies on multinuclear NMR spectroscopy:

  • ¹H NMR (DMSO-d₆): Singlet at δ 6.46 (C2H), doublets at δ 7.54 (C2H) and δ 7.24 (C3H) .
  • ¹³C NMR : Key shifts include C2 (δ 106.2), C3 (δ 121.8), and C5 (δ 156.4), consistent with imidazo-pyrimidine core .
    X-ray crystallography (if applicable) can further validate the planar heterocyclic system.

Q. Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns regiochemistry and substituent effects. For glycosylated derivatives, anomeric protons (e.g., δ 5.85–6.23) and coupling constants (J₁,₂ ≈ 4.5 Hz) distinguish α/β configurations .
    • Table I (¹³C Shifts) : Compare anion vs. nucleoside shifts (e.g., C2: δ 106.2 in parent vs. δ 108.9 in β-anomer) .
  • TLC/Column Chromatography : Monitors reaction progress and separates anomers (e.g., silicic acid columns for glycosides) .
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

Q. Advanced: How does the chloro substituent influence reactivity and regioselectivity in glycosylation reactions?

Answer:
The 7-chloro group exerts a strong meta-directing effect during glycosylation, favoring N1 ribosylation over N3. This is attributed to electron-withdrawing effects deactivating adjacent nitrogens, as shown in reactions with 2,3,5-tri-O-acetyl-D-ribofuranosyl bromide . Key observations:

  • Anomeric Mixture Formation : Reactions yield ~1:1 α/β anomers, separable via fractional crystallization (methanol) .
  • Catalyst Effects : Friedel-Crafts conditions (SnCl₄) enhance α-anomer selectivity (64% yield) by stabilizing oxocarbenium intermediates .

Q. Advanced: What challenges arise in separating anomeric glycosylation products, and how are they resolved?

Answer:
Challenges :

  • Similar polarity of α/β anomers complicates chromatographic separation.
  • Overlapping NMR signals in non-derivatized forms.

Solutions :

  • Isopropylidenation : Convert nucleosides to 2',3'-O-isopropylidene derivatives.
    • ¹H NMR Differentiation : α-anomers show Δδ = 0.23 ppm for isopropylidene methyls; β-anomers exhibit Δδ ≈ 0 ppm .
  • Crystallization : β-anomers (e.g., compound 11 ) crystallize preferentially from methanol .

Q. Advanced: Why do catalytic dehalogenation methods fail for certain this compound derivatives?

Answer:
Limitations of Hydrogenation :

  • Steric Hindrance : Bulky substituents near the chloro group (e.g., 5-substituted 2,7-dichloro analogs) impede Pd/C catalyst access .
  • Electronic Effects : Electron-deficient pyrimidine rings reduce catalytic activity.

Alternative Strategies :

  • Metal-Free Conditions : Use of NaBH₄ or photochemical reduction may bypass steric constraints.
  • Directed C–H Activation : Transition-metal catalysts (e.g., Ru) for selective dehalogenation .

Q. Advanced: How does the crystal packing of this compound derivatives inform solid-state properties?

Answer:

  • Intermolecular Interactions : O–H···O hydrogen bonds and weak C–H···Cl contacts stabilize crystal lattices (e.g., monoclinic P2₁/c symmetry with a = 11.45 Å, β = 96.28°) .
  • Thermal Stability : Planar stacking enhances melting points (>200°C), critical for pharmaceutical formulation .

Properties

IUPAC Name

7-chloro-6H-imidazo[1,2-c]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORDDYJPVSRHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C=C(NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612327
Record name 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56817-09-5
Record name 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine hydrochloride (10.5 g, 44.5 mmol) was partially dissolved in MeOH (40 mL) and then a solution of potassium hydroxide (11.2 g, 200 mmol) in water (100 mL) was slowly added and the reaction was heated to reflux. The reaction generates methane thiol, so caution was taken to contain this noxious gas in the hood. After 2 hours the reaction was cooled and then neutralized with a solution of 1N HCl to reach a pH of between 6 and 7. The reaction was filtered and the solid was washed with MeOH. The solids were dried on the filter cake and then dried on a high vacuum pump to provide 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one (6.6 g, 87% yield) as a white solid. MS (apci) m/z=170.1 (M+H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Chloroimidazo[1,2-c]pyrimidin-5-ol
7-Chloroimidazo[1,2-c]pyrimidin-5-ol
7-Chloroimidazo[1,2-c]pyrimidin-5-ol
7-Chloroimidazo[1,2-c]pyrimidin-5-ol
7-Chloroimidazo[1,2-c]pyrimidin-5-ol
7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.